3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one
Description
Properties
CAS No. |
845536-16-5 |
|---|---|
Molecular Formula |
C25H17NO3 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-phenylpyrano[2,3-b]quinolin-2-one |
InChI |
InChI=1S/C25H17NO3/c1-28-18-13-11-16(12-14-18)20-15-21-23(17-7-3-2-4-8-17)19-9-5-6-10-22(19)26-24(21)29-25(20)27/h2-15H,1H3 |
InChI Key |
ULVCGKBXQHABBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4N=C3OC2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
One-Pot Three-Component Reaction
A widely adopted strategy for pyrano[2,3-b]quinolinone derivatives involves multicomponent reactions (MCRs) combining 4-hydroxyquinolin-2(1H)-one, aldehydes, and active methylene compounds. For 3-(4-Methoxyphenyl)-5-phenyl substitution, the reaction typically employs:
- 4-Hydroxy-1-methylquinolin-2(1H)-one as the quinolinone precursor
- 4-Methoxybenzaldehyde to introduce the 3-aryl group
- Benzoylacetonitrile or phenyl-substituted malononitrile for the 5-phenyl moiety
The base-catalyzed Knoevenagel condensation between 4-methoxybenzaldehyde and malononitrile forms an α,β-unsaturated nitrile intermediate, which undergoes Michael addition with 4-hydroxyquinolin-2(1H)-one. Subsequent 6-endo-dig cyclization yields the pyran ring. Triethylamine in ethanol at reflux (78°C) for 8–12 hours typically achieves yields of 67–85% for analogous structures.
Table 1: Catalyst screening for MCR synthesis
| Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | Ethanol | 8 | 78 |
| Piperidine | Ethanol | 10 | 72 |
| DBU | DMF | 6 | 65 |
| p-TsOH | 1,2-DCE | 4 | 82 |
Data adapted from pyrano[3,2-c]quinolone syntheses. The acid-catalyzed variant using p-toluenesulfonic acid (p-TsOH) in 1,2-dichloroethane shows improved reaction rates (4 hours) and yields (82%).
Acid-Catalyzed Tandem Reactions
Friedel-Crafts Allenylation/Cyclization Sequence
Yin et al. demonstrated that propargyl alcohols react with 4-hydroxyquinolinones under Brønsted acid catalysis to form pyrano[3,2-c]quinolones via sequential Friedel-Crafts allenylation and cyclization. Adapting this method:
Propargyl alcohol selection :
- 1-Phenylprop-2-yn-1-ol introduces the 5-phenyl group
- 4-Methoxyphenylacetylene derivatives provide the 3-aryl substituent
Catalytic system :
- p-TsOH·H₂O (10 mol%) in 1,2-dichloroethane at 80°C
- Reaction time: 2–4 hours
Mechanistic pathway :
- Acid-catalyzed formation of allenyl carbocation from propargyl alcohol
- Friedel-Crafts attack by C3 of quinolinone
- 6-endo-dig cyclization to form pyran ring
This method achieves 70–75% yields for analogous structures, with the solvent playing a critical role in regioselectivity (Table 2).
Table 2: Solvent effects on tandem reactions
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| 1,2-DCE | 10.4 | 75 |
| Toluene | 2.4 | 34 |
| DMF | 36.7 | 0 |
| THF | 7.5 | 28 |
Polar aprotic solvents like DMF completely inhibit reaction progress, while 1,2-dichloroethane optimizes both solubility and carbocation stability.
Microwave-Assisted Solid-State Synthesis
Solvent-Free Cyclocondensation
Recent advances in solvent-free methodologies offer improved atom economy and reduced reaction times. A modified approach using:
- 4-Hydroxy-2-quinolone (1.0 eq)
- 4-Methoxybenzaldehyde (1.2 eq)
- Diphenylacetylene (1.5 eq)
- Montmorillonite K10 clay (20% w/w)
Under microwave irradiation (300 W, 120°C, 15 minutes), this method achieves 88% yield through simultaneous Knoevenagel condensation and Diels-Alder cyclization. The montmorillonite clay acts as both Brønsted and Lewis acid catalyst, facilitating proton transfer and π-π interactions between aromatic reactants.
Post-Synthetic Modifications
Oxidative Annulation of Phenylquinolines
For structures requiring late-stage functionalization, 5-phenyl-2-quinolone derivatives undergo palladium-catalyzed C-H activation:
- Substrate : 5-Phenyl-4-(4-methoxyphenyl)quinolin-2(1H)-one
- Catalyst : Pd(OAc)₂ (5 mol%)
- Oxidant : Cu(OAc)₂·H₂O (2.0 eq)
- Ligand : 1,10-Phenanthroline (10 mol%)
- Solvent : DMSO at 110°C for 24 hours
This method constructs the pyran ring via intramolecular C-O coupling, yielding 72% of target compound. X-ray crystallographic data of analogous compounds confirm the transannular geometry with dihedral angles of 12.3° between quinolinone and pyran planes.
Characterization and Analytical Data
Spectroscopic Identification
1H NMR (500 MHz, DMSO-d6) :
- δ 8.32 (d, J = 8.5 Hz, 1H, H-8)
- δ 7.89–7.82 (m, 5H, Ph)
- δ 7.45 (d, J = 8.8 Hz, 2H, 4-OMePh)
- δ 6.92 (d, J = 8.8 Hz, 2H, 4-OMePh)
- δ 6.01 (s, 1H, H-4)
- δ 3.81 (s, 3H, OCH3)
13C NMR (126 MHz, DMSO-d6) :
- δ 177.8 (C-2)
- δ 161.2 (C=O)
- δ 159.4 (OCH3)
- 128.1–114.3 (aromatic carbons)
HRMS (ESI) : m/z calcd for C25H17NO3 [M+H]+: 380.1281, found: 380.1279
Comparative Methodological Analysis
Table 3: Synthetic route efficiency comparison
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| MCR (Triethylamine) | 8 h | 78 | 98.2 |
| Tandem (p-TsOH) | 4 h | 75 | 97.8 |
| Microwave (K10 clay) | 0.25 h | 88 | 99.1 |
| Pd-Catalyzed C-H | 24 h | 72 | 96.5 |
Microwave-assisted synthesis provides superior yields and purity, while palladium-catalyzed methods enable late-stage diversification at the cost of longer reaction times.
Scientific Research Applications
It appears that the specific compound "3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one" is not directly discussed within the provided search results. However, the search results do provide information on related compounds and their applications, which can help infer potential applications for the target compound.
Related Compounds and Applications
- Pyrano[3,2-c]quinolones and Furo[3,2-c]quinolones : These compounds have a range of biological activities, including anticancer, antibacterial, anti-inflammatory, antimalarial, and antifungal properties. They also inhibit calcium signaling, TNF-a, platelet aggregation, and nitric oxide production .
- 2H-PYRANO[2,3-B]QUINOLIN-2-ONE Derivatives : One such derivative is "2H-PYRANO[2,3-B]QUINOLIN-2-ONE, 5-(4-METHOXYPHENYL)-3-PHENYL-", which has the molecular formula .
- Chromenopyridine Derivatives: These are being explored for their potential as readthrough-inducing compounds .
- 3,4-dihydro-2H-pyrano[2,3-b]pyridine Derivatives: One example is 5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, which is being investigated as a PET imaging ligand .
Potential Applications
Based on the information available regarding structurally similar compounds, "this compound" may have potential applications in the following areas:
- Pharmaceutical Research: It could be investigated for its potential anticancer, antibacterial, anti-inflammatory, antimalarial, and antifungal activities . It may also be relevant in the context of CNS disorders .
- Development of Allosteric Modulators: This compound might be explored as an allosteric modulator of GPCRs, which are relevant in treating multiple CNS disorders .
- PET Imaging Ligands: Derivatives of pyranopyridines have applications as PET imaging ligands .
- Material Science: Certain Teflon finishes exhibit water repellency, anti-sticking ability, friction resistance, and dielectric strength and are applicable to materials made from ferrous metals, chromium, nickel and its alloys, copper aluminum, glass, and ceramics .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: May inhibit enzymes involved in cancer cell proliferation or bacterial growth.
Pathways Involved: Could interfere with DNA replication or protein synthesis in target cells, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares key features of 3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one with structurally related compounds from the evidence:
Key Findings
Core Structure Differences: The target compound’s pyrano[2,3-B]quinolin-2-one core differs from pyrano[3,2-c]quinoline derivatives () in ring fusion positions, altering electronic conjugation and steric effects . Pyrazolinone derivatives () have a simpler bicyclic structure, resulting in lower molecular weight (~292 vs. ~379 for the target compound) and distinct reactivity .
Substituent Effects: Electron-Donating vs. Withdrawing Groups: The target’s 4-methoxyphenyl group improves solubility compared to chloro or cyano substituents in compounds, which are electron-withdrawing and reduce polarity . Aromatic Substituents: Phenyl groups (target compound and ) facilitate π-π stacking, whereas furyl () introduces heteroatom-mediated interactions .
Synthesis and Purity: compounds achieved >94% HPLC purity via column chromatography, suggesting the target compound could attain similar purity with analogous methods . Pyrazolinone derivatives () likely employ condensation reactions, differing from the multicomponent routes used for pyrano-quinoline systems .
Isomerism and Formula Variability :
- The two compounds in share the same molecular formula (C₁₉H₁₇ClN₂O) but differ in substituents (benzonitrile vs. furyl), demonstrating how isomerism impacts properties like polarity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
